Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate - 62135-58-4

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Catalog Number: EVT-2491809
CAS Number: 62135-58-4
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate belongs to the class of fused bicyclic s-[1,2,4]triazolo[1,5-a]pyridines. [] This compound serves as a key building block in organic synthesis, particularly in the development of biologically active compounds with potential pharmaceutical applications, including antimicrobial and antitumor agents. [, , ]

Synthesis Analysis

Several synthetic routes have been explored for preparing Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate:

  • Condensation and Deoxygenation: A common method involves the condensation of sulfilimines with nitrile oxide species to form the precursor, [, , ]triazolo[1,5-a]pyridine-2-carboxylate N-oxide, followed by a deoxygenation step. Continuous flow processing significantly improves this synthesis, boosting yield and reducing reaction time. []
  • Cyclization of Isothiosemicarbazones: This approach utilizes ketone isothiosemicarbazones containing a bulky alkyl group and an active ethoxymethylene compound. The reaction proceeds with the elimination of a thiol group, yielding 2-alkylamino[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile and 8-carboxylate derivatives. The product ratio depends on the incorporated α-carbon of the starting isothiosemicarbazone. []
  • Multi-step Synthesis via Dihydrazide Intermediate: This method starts with readily available hydrazides and methyl coumalate. The process involves forming a dihydrazide intermediate, eliminating the need for oxidative N-N bond formation in the 1,2,4-triazole synthesis. The intermediate is then converted to stable crystalline oxadiazolium salts, which offer inherent purification advantages due to impurity rejection during crystallization. []
Molecular Structure Analysis

The molecular structure of Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate consists of a 1,2,4-triazole ring fused to a pyridine ring. The ethyl carboxylate group is attached to the pyridine ring at the 2-position. The molecule is largely planar, with varying degrees of twisting observed for substituents on the fused ring system depending on their size and position. [, , , , , , ]

Chemical Reactions Analysis

Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate serves as a versatile building block for synthesizing various heterocyclic systems. The reactive sites on the molecule, particularly the nitrogen atoms and the carboxylate group, allow for diverse modifications. Some examples include:

  • Derivatization at the 2-position: Introduction of various substituents at the 2-position of the [, , ]triazolo[1,5-c]pyrimidine nucleus yields potent and selective A3 adenosine receptor antagonists. []
  • Formation of Triazolo[3,4-b][1,3,4]thiadiazoles and Triazolo[3,4-b][1,3,4]thiadiazines: Reaction of a derivative with heterocyclic aldehydes and subsequent treatment with mono- and bi-electrophilic reagents yields these complex heterocyclic systems. []
  • Construction of Pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate Derivatives: Reaction with cyanoacrylate derivatives and subsequent modification of the amino-imino intermediate leads to these polycyclic compounds. [, ]
Mechanism of Action

The mechanism of action of Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate and its derivatives varies depending on the specific biological activity under investigation. For instance, some derivatives exhibit antimicrobial activity by inhibiting bacterial DNA gyrase or topoisomerase IV. In contrast, others display antitumor activity by interfering with specific signaling pathways in cancer cells. [, ]

Applications

Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate and its derivatives have shown promise in various scientific applications:

  • Antimicrobial Agents: Several derivatives display potent activity against various bacterial and fungal strains, including drug-resistant ones. [, , , ]
  • Antitumor Agents: Certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer drug candidates. [, ]
  • A3 Adenosine Receptor Antagonists: Specific modifications at the 2-position of the [, , ]triazolo[1,5-c]pyrimidine nucleus result in potent and selective A3 adenosine receptor antagonists. These compounds hold potential for investigating the role of A3 adenosine receptors in cancer and exploring their therapeutic potential. []
Future Directions

Future research on Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate could focus on:

This comprehensive analysis highlights the versatility of Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate as a valuable scaffold in medicinal chemistry and its potential to contribute to the development of novel therapeutic agents.

    Compound Description: [, , ]triazolo[1,5-a]pyridine-2-carboxylate-N-oxide serves as a crucial precursor in the synthesis of the target compound, Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate. Researchers have explored various synthetic strategies, notably a method involving the condensation of sulfilimines with nitrile oxide species, to efficiently prepare this N-oxide precursor [].

    Relevance: This compound represents a direct precursor to Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, differing only by the presence of the N-oxide functionality. The synthesis of the target compound often involves the preparation and subsequent deoxygenation of this N-oxide intermediate [].

    Compound Description: This compound is a specific example of a [, , ]triazolo[1,5-a]pyridine-2-carboxylate-N-oxide, with the N-oxide moiety present at the 3-position of the triazolopyridine ring system. This compound is prepared via a continuous flow method, resulting in increased yield and reduced reaction time compared to traditional batch processing [].

    Relevance: This compound is structurally analogous to Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, sharing the core triazolopyridine scaffold and differing only in the presence and position of the N-oxide group [].

Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate

    Compound Description: This compound is a derivative of the target compound, featuring a 2,4-dichlorophenyl substituent at the 8-position and a methyl group at the 6-position of the triazolopyridine ring. Crystallographic studies have revealed that both the carboxylate group and the benzene ring of this compound exhibit significant twisting from the central bicyclic plane due to steric effects [].

    Relevance: This compound shares the fundamental [, , ]triazolo[1,5-a]pyridine-2-carboxylate structure with the target compound. The study of its structural features, particularly the steric influences of the substituents, can provide insights into the conformational preferences of the core scaffold [].

Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate

    Compound Description: This compound is another analogue of the target compound, with a methyl substituent at the 6-position and a phenyl ring at the 8-position of the triazolopyridine core. Crystal structure analysis has demonstrated a nearly planar conformation for the triazolopyridine system in this compound [].

    Relevance: As a derivative of Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, this compound provides further structural information about the core scaffold. Its planar conformation, influenced by the substituents, contributes to the understanding of the structural diversity within this class of compounds [].

2-Alkylamino[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

    Compound Description: This class of compounds, characterized by an alkylamino group at the 2-position and a nitrile group at the 8-position of the triazolopyridine ring, has been synthesized via the reaction of specific ketone isothiosemicarbazones with active ethoxymethylene compounds [].

    Relevance: These compounds share the triazolopyridine framework with Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, illustrating the versatility of this core structure in synthetic modifications. The presence of different substituents at the 2- and 8-positions highlights potential areas for structural diversification and exploration of structure-activity relationships [].

2-Amino[1,2,4]triazolo[1,5-a]pyridine derivatives

    Compound Description: This broader class of compounds encompasses a range of derivatives containing the 2-amino[1,2,4]triazolo[1,5-a]pyridine scaffold. Researchers have explored their synthesis and evaluated their potential antioxidant properties, employing methods like erythrocyte hemolysis assays and adrenaline oxidation inhibition studies [].

    Relevance: These derivatives, including Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, highlight the importance of the 2-amino[1,2,4]triazolo[1,5-a]pyridine core as a building block for compounds with potential biological activities. The diverse range of derivatives emphasizes the possibilities for structural modification and functionalization within this chemical space [].

Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives

    Compound Description: This group of compounds, featuring a dihydrotriazolopyrimidine core with a phenyl substituent at the 7-position and an amino group at the 5-position, has been synthesized using environmentally friendly methods employing 4,4’-trimethylenedipiperidine as an additive [].

    Relevance: While these compounds possess a dihydrotriazolopyrimidine core instead of the triazolopyridine structure of the target compound, they are structurally related through the shared triazole moiety. The efficient synthesis of these derivatives using green chemistry principles underscores the importance of developing sustainable approaches for preparing potentially bioactive compounds [].

Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

    Compound Description: This compound, characterized by a tetrahydrotriazolopyrimidine core with multiple substituents including chlorophenyl, chloromethyl, hydroxy, and methylsulfanyl groups, has been investigated for its structural features using crystallographic techniques [].

    Relevance: Despite the presence of a tetrahydrotriazolopyrimidine core instead of the triazolopyridine structure, this compound shares a structural similarity with Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate through the common triazole moiety. The presence of various substituents in this compound highlights the possibility for extensive structural modification and functionalization around the triazole ring system [].

2-substituted 9-(diethylamino)-12-(4-chlorophenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: This class of compounds, encompassing various substituents at the 2-position and featuring a chromenotriazolopyrimidine core, has been synthesized and evaluated for potential antimicrobial activities [].

    Relevance: Although structurally distinct from Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, these compounds share the presence of a triazole ring within their structures, signifying a shared structural motif. Their reported antimicrobial activities underscore the potential of triazole-containing compounds in medicinal chemistry [].

Ethyl 2-isopropylamino-6-methyl-8-oxo-3-phenyl-3H,8H-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

    Compound Description: This compound incorporates a furotriazolopyrimidine core structure with isopropylamino, methyl, phenyl, and oxo substituents. Structural studies have revealed a largely planar conformation for the fused ring system [].

    Relevance: Despite the presence of a furotriazolopyrimidine core, this compound shares the triazole ring as a common structural feature with Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate. This structural similarity emphasizes the recurring presence of triazole moieties in various heterocyclic systems, highlighting their significance as building blocks in organic synthesis [].

Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

    Compound Description: This derivative features a dihydrotriazolopyrimidine core with chlorophenyl and trifluoromethyl substituents. Crystallographic analysis has provided insights into its conformational preferences, revealing an envelope conformation for the dihydropyrimidine ring [].

    Relevance: Although possessing a dihydrotriazolopyrimidine core, this compound shares the triazole ring system as a structural element with Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate. The presence of electron-withdrawing substituents like trifluoromethyl highlights the potential for modulating the electronic properties of the triazole ring and influencing the overall properties of the molecule [].

Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

    Compound Description: This compound is another example of a dihydrotriazolopyrimidine derivative, characterized by benzylsulfanyl, chlorophenyl, and methyl substituents. Crystallographic studies have provided information about its structural features, revealing a nearly planar conformation for the triazolopyrimidine system [].

    Relevance: While structurally distinct from the target compound due to its dihydrotriazolopyrimidine core, this compound shares the triazole ring system. The presence of a benzylsulfanyl group highlights the possibility for introducing sulfur-containing functionalities into the triazole-based scaffold [].

Ethyl 2-(4-methoxyphenyl)-5-(methylamino)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (DZ123)

    Compound Description: This compound, bearing a triazolopyrimidine core with methoxyphenyl and methylamino substituents, exhibits potent and selective antagonism towards the A3 adenosine receptor. Its biological activity and selectivity profile make it a valuable tool for investigating the role of the A3 receptor in cancer cells [].

    Relevance: While differing in the specific arrangement of the triazole and pyrimidine rings compared to Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, this compound shares the presence of a triazole moiety as a key structural element. Its potent biological activity highlights the pharmacological relevance of triazole-containing compounds [].

7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives

    Compound Description: This group of compounds, featuring a triazolopyrimidine core with aryl and methyl substituents, has been synthesized efficiently and regioselectively using 3,5-diamino-1,2,4-triazole as a starting material [].

    Relevance: These compounds, while possessing a triazolopyrimidine core, are structurally related to Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate through the common triazole ring. Their synthesis highlights the versatility of triazole derivatives as building blocks for more complex heterocyclic systems [].

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (7)

    Compound Description: This compound incorporates a dihydrotriazolopyrimidine core with nitrophenyl, phenyl, and thiophene substituents. It has shown promising in vitro antitumor activity against human lung and liver cancer cell lines, demonstrating its potential in medicinal chemistry [].

    Relevance: Although this compound features a dihydrotriazolopyrimidine core, it shares the triazole moiety as a common structural element with Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate. Its antitumor activity further emphasizes the pharmacological potential of triazole-containing compounds in drug discovery [].

7-chloro-4,5-dihydro-4- oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173)

    Compound Description: This compound, containing a triazoloquinoxaline core with a triazole substituent, has emerged as a potent and selective antagonist of AMPA receptors. Its analogues, synthesized by introducing various electron-withdrawing groups, have been evaluated for their binding affinities to different glutamate receptor subtypes [].

    Relevance: While this compound features a triazoloquinoxaline core instead of the triazolopyridine structure, it shares the presence of two triazole rings, highlighting the potential of these heterocycles in building pharmacologically active molecules. Its potent activity as an AMPA receptor antagonist underscores the relevance of triazole-containing compounds in medicinal chemistry [].

Éthyl 5-méthylthio-3-(4-nitrophényl)-3a-phényl-3a,4-dihydro-3H-[1,2,4]­triazolo[4,3-a][1,5]benzodiazépine-1-carboxylate

    Compound Description: This compound, characterized by a dihydrotriazolobenzodiazepine core with nitrophenyl and methylthio substituents, is a product of a 1,3-dipolar cycloaddition reaction involving a nitrilimine and a benzodiazepine derivative [].

    Relevance: Although structurally different from Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate due to its dihydrotriazolobenzodiazepine core, this compound shares the triazole ring as a common structural element. Its synthesis highlights the utility of triazole derivatives in constructing diverse heterocyclic systems [].

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (7)

    Compound Description: This compound, featuring a triazolopyrimidine core with methyl substituents, serves as a crucial intermediate in the synthesis of anthranilic diamides containing the triazolopyrimidine moiety [].

    Relevance: Despite the presence of a triazolopyrimidine core instead of the triazolopyridine structure found in Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, this compound shares the triazole ring as a common structural element. Its role as a synthetic intermediate highlights the utility of triazole derivatives in building more complex heterocyclic systems [].

rac-Ethyl (8aR,9aS)-8a-methyl-8-(4-nitro­phen­yl)-9a,10-diphenyl-12-(p-tol­yl)-9,9a-dihydro-8aH-di-1,2,4-triazolo[4,3-a:3′,4′-d][1,5]benzodiazepine-6-carboxyl­ate

    Compound Description: This compound, incorporating a dihydroditriazolobenzodiazepine core with nitrophenyl and tolyl substituents, has been structurally characterized. Its synthesis and analysis contribute to understanding the stereochemistry and conformational preferences of these complex heterocyclic systems [].

    Relevance: Although structurally distinct from Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate due to its dihydroditriazolobenzodiazepine core, this compound shares the presence of two triazole rings. Its synthesis and characterization highlight the increasing complexity of molecules incorporating multiple triazole moieties and the importance of understanding their stereochemical features [].

Ethyl 3-(4-Chlorophényl)-3a-méthyl-5-phényl-3,3a,4,11-tétrahydro-3H-[1,2,4]triazolo[4,3-a][1,5]benzodiazépine-1-carboxylate

    Compound Description: This compound, featuring a tetrahydrotriazolobenzodiazepine core with chlorophenyl and phenyl substituents, is a product of a 1,3-dipolar cycloaddition reaction involving a nitrilimine and a benzodiazepine derivative [].

    Relevance: Despite possessing a tetrahydrotriazolobenzodiazepine core, this compound shares the triazole ring as a structural motif with Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate. Its synthesis highlights the application of triazole derivatives in constructing diverse and complex heterocyclic systems [].

Ethyl 7-oxo-3-(4-tolyl)-4,5,6,6a,7,8-hexahydro-3H-cyclopenta[b][1,2,4]triazolo[4,3-a][1,5]benzodiazepine-1-carboxylate and ethyl 3-(4-chlorophenyl)-8-methyl-7-oxo-4,5,6,6a,7,8-hexahydro-3H-cyclopenta[b][1,2,4]triazolo[4,3-a][1,5]benzodiazepine-1-carboxylate

    Compound Description: These compounds, incorporating hexahydrocyclopentatriazolobenzodiazepine cores with tolyl and chlorophenyl substituents respectively, arise from a peri- and regioselective cycloaddition reaction with a benzodiazepinone derivative. Their structures demonstrate the specificity of the reaction and the influence of substituents on the reaction outcome [].

    Relevance: Although structurally distinct from Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate due to their complex hexahydrocyclopentatriazolobenzodiazepine cores, these compounds share the presence of a triazole ring. This recurring motif highlights the significance of triazole derivatives as versatile building blocks in the construction of diverse heterocyclic systems [].

Ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate

    Compound Description: This compound, featuring a dihydropyridine core with methoxyphenyl and cyano substituents, serves as a versatile starting material for synthesizing a variety of heterocyclic systems, including pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines [].

    Relevance: Although structurally distinct from Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, this compound's use in synthesizing triazolo-fused pyridines emphasizes the importance of pyridine and triazole building blocks in medicinal chemistry. The structural diversity achievable through its chemical transformations highlights its potential in drug discovery [].

3-(8-(ethoxycarbonyl)-9-methy lthieno[3,2-e][1,2,4]triaz olo[1,5-c]pyrimidin-2-yl]propanoic acid amides

    Compound Description: This group of compounds, characterized by a thienotriazolopyrimidine core and a propanoic acid amide side chain, was synthesized and evaluated for antimicrobial activity, demonstrating moderate efficacy [].

    Relevance: While structurally different from Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate due to the thienotriazolopyrimidine core, these compounds share the presence of a triazole ring, highlighting the prevalence of this heterocycle in bioactive molecules. Their antimicrobial activity further underscores the importance of exploring diverse triazole-containing compounds for their therapeutic potential [].

    Compound Description: These compounds represent a series of substituted [, , ]triazolo[1,5-a]pyridines, synthesized from a common diaminopyridine precursor (compound 3 in the source) []. The specific substituents and their positions on the triazolopyridine core vary among these derivatives.

    Relevance: These derivatives share the core [, , ]triazolo[1,5-a]pyridine scaffold with Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, indicating a close structural relationship. The varying substituents highlight potential sites for structural modification and functionalization around the triazolopyridine framework, potentially influencing their chemical and biological properties [].

Ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates 25,26

    Compound Description: These compounds, featuring a triazolopyrimidinone core with an acylpiperazine substituent, were designed based on the structure of prazosin, a known antihypertensive agent, and evaluated for their potential in treating hypertension [].

    Relevance: While differing in the specific arrangement of the triazole and pyrimidine rings compared to Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, these compounds share the presence of a triazole moiety. Their development as potential antihypertensive agents showcases the application of triazole-containing compounds in medicinal chemistry [].

    Compound Description: These compounds, characterized by a pyranopyridine core fused to a triazole ring, were synthesized from a pyranopyridine carboxylic acid derivative. The substituents on the triazole ring vary among these derivatives [].

    Relevance: While these compounds possess a distinct pyranopyridine core compared to Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, they share the presence of a triazole ring as a common structural feature. The varying substituents on the triazole ring highlight the potential for structural diversification and exploration of structure-activity relationships within this class of compounds [].

Ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate

    Compound Description: This compound, characterized by a triazolotriazine core with phenyl and ethoxycarbonyl substituents, was subjected to a Dimroth rearrangement, resulting in a unique tricyclic compound [].

    Relevance: While structurally distinct from Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, this compound shares the presence of a triazole ring. Its participation in the Dimroth rearrangement demonstrates the versatility of triazole derivatives in undergoing skeletal rearrangements, leading to structurally diverse molecules [].

    Compound Description: These compounds, featuring a pyranotriazolopyridine core, were synthesized as potential antihypertensive agents due to their structural resemblance to known bioactive molecules [].

    Relevance: While structurally distinct from Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate due to the presence of a pyranotriazolopyridine core, these compounds share the triazole ring as a common structural element. This highlights the recurring presence of triazole moieties in diverse heterocyclic systems with potential biological activity, emphasizing the importance of exploring these structural motifs in medicinal chemistry [].

5,8-dimethyl-2-[2-((1-11C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine (11C-Lu AE92686)

    Compound Description: This radiolabeled compound, featuring a triazolopyridine core linked to a phenyl-imidazole moiety, serves as a PET tracer for imaging the phosphodiesterase 10A (PDE10A) enzyme in the brain. Its high specificity and selectivity for PDE10A make it a valuable tool for studying striatal signaling and evaluating the efficacy of PDE10A inhibitors in clinical trials [].

    Relevance: This radioligand shares the core [, , ]triazolo[1,5-a]pyridine scaffold with Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate, highlighting the utility of this structural motif in developing probes for studying biological targets. Its application as a PET tracer underscores the potential of triazolopyridine derivatives in medicinal chemistry and drug discovery [].

This list provides a comprehensive overview of the related compounds, highlighting their structural connections and their relevance in the context of Ethyl [, , ]triazolo[1,5-a]pyridine-2-carboxylate.

Properties

CAS Number

62135-58-4

Product Name

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3

InChI Key

CCEWYZJHYQITGS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN2C=CC=CC2=N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.